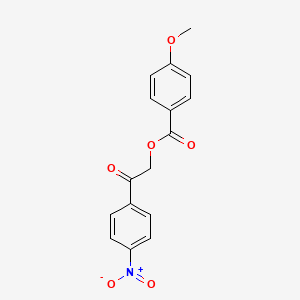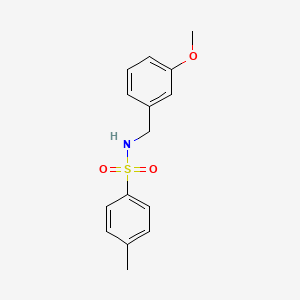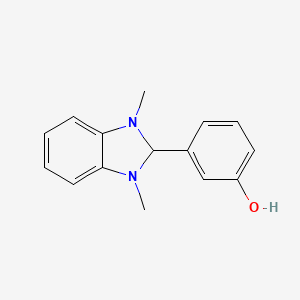![molecular formula C19H15ClN2O2 B5854290 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of GSK-3 inhibitor involves the inhibition of the GSK-3 enzyme, which plays a crucial role in the regulation of various biological processes. GSK-3 is involved in the phosphorylation of several key proteins, including β-catenin and tau protein, which play a crucial role in the regulation of cell proliferation and differentiation. The inhibition of GSK-3 activity leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of GSK-3 activity can have significant biochemical and physiological effects. Inhibition of GSK-3 activity has been shown to promote cell proliferation and differentiation, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of GSK-3 inhibitor in lab experiments has several advantages. The inhibitor can be used to study the role of GSK-3 in various biological processes, including cell proliferation and differentiation. Additionally, the inhibitor can also be used to study the potential therapeutic applications of GSK-3 inhibition in various diseases. However, the use of GSK-3 inhibitor in lab experiments also has some limitations. The inhibitor may have off-target effects, which can lead to unwanted biological effects.
Direcciones Futuras
There are several future directions for the research on GSK-3 inhibitor. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity. Additionally, the potential therapeutic applications of GSK-3 inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Finally, the potential off-target effects of GSK-3 inhibitors need to be carefully studied to ensure their safety and efficacy in clinical settings.
Conclusion:
In conclusion, 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, or GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The inhibitor has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis. The development of more potent and selective inhibitors of GSK-3 activity, the exploration of potential therapeutic applications in various diseases, and the careful study of potential off-target effects are some of the future directions for the research on GSK-3 inhibitor.
Métodos De Síntesis
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide involves several steps. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. The second step involves the reaction of 2-chloromethylphenol with pyridine-3-carboxylic acid to form 3-(2-chloromethylphenoxy)nicotinic acid. Finally, the reaction of 3-(2-chloromethylphenoxy)nicotinic acid with benzoyl chloride results in the formation of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide.
Aplicaciones Científicas De Investigación
The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that the inhibition of GSK-3 activity can lead to the activation of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
Propiedades
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSLDZWVPNPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)
![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)